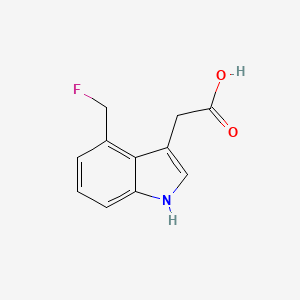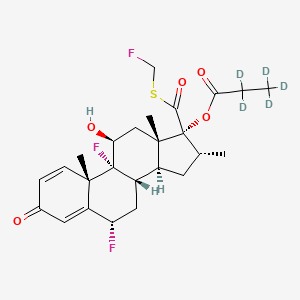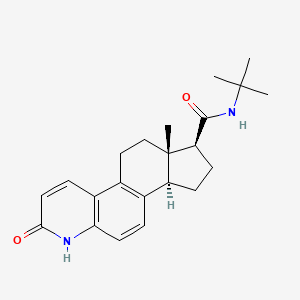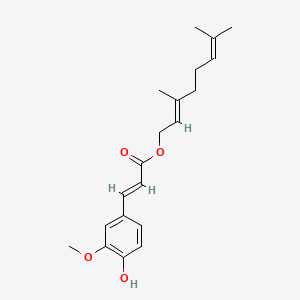
2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and enhance their performance .
Synthesis Analysis
Enzymatic synthesis of fluorinated compounds has attracted attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens, non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis
Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Physical And Chemical Properties Analysis
Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, the target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability .Applications De Recherche Scientifique
Pharmaceuticals: Synthesis of Fluorinated Anesthetics
4-(Fluoromethyl)indole-3-acetic Acid serves as an intermediate in the synthesis of fluorinated anesthetics . The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, such as increased stability and lipophilicity, potentially leading to more effective anesthetics with longer duration of action and improved safety profiles.
Molecular Imaging: Contrast Agents
The compound’s fluorinated moiety can be utilized in the development of contrast agents for imaging techniques like positron emission tomography (PET) . Fluorinated compounds are valuable in this field due to their stability and the unique imaging properties of fluorine isotopes.
Material Science: Fluorinated Polymers
In material science, the incorporation of fluorinated indole derivatives can lead to the creation of novel fluorinated polymers . These materials often exhibit enhanced chemical resistance and thermal stability, making them suitable for a wide range of industrial applications.
Agriculture: Plant Growth Regulators
Indole-3-acetic acid derivatives, including 4-(Fluoromethyl)indole-3-acetic Acid, are known to influence plant growth and development . They can act as plant growth regulators, affecting processes like cell division, elongation, and fruit development.
Microbiology: Microbial Growth and Interaction
This compound plays a role in microbial growth and plant-microbe interactions . It can be synthesized by microorganisms and may influence their interaction with plants, potentially enhancing plant growth or providing protection against pathogens.
Environmental Science: Algal Bloom Dynamics
Research suggests that indole-3-acetic acid derivatives can impact algal bloom formation and dynamics . Understanding the role of these compounds in aquatic ecosystems can lead to better management and control of harmful algal blooms.
Safety And Hazards
While specific safety data for “2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid” is not available, it’s important to handle all chemicals with care. For example, acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s flammable and causes severe skin burns and eye damage .
Orientations Futures
Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The significance of enzymatic methods for the synthesis of fluorinated compounds is increasingly recognized, and researchers are expected to find or create excellent fluoride synthase in future research .
Propriétés
IUPAC Name |
2-[4-(fluoromethyl)-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNBLDPOVIYIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(=O)O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4beta,5alpha)]-(9CI)](/img/no-structure.png)


![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)

![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)